An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydroxypyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity have established it as a crucial intermediate in the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of 5-Bromo-2-hydroxypyrimidine. We will delve into its tautomeric nature, explore its spectroscopic signature, detail its synthesis through electrophilic bromination, and discuss its applications in drug discovery, with a focus on its role as a key precursor to the endothelin receptor antagonist, Macitentan. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex bioactive molecules.
Introduction: The Significance of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of new therapeutic agents. By modifying the pyrimidine ring with various functional groups, chemists can modulate the molecule's steric and electronic properties, thereby fine-tuning its interaction with biological targets. Halogenated pyrimidines, in particular, serve as versatile intermediates, with the halogen atom acting as a handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. 5-Bromo-2-hydroxypyrimidine exemplifies the utility of this class of compounds, offering a unique combination of a reactive bromine atom and a hydroxyl group that can participate in diverse chemical transformations.
Molecular Structure and Properties
Chemical Identity and Physical Properties
5-Bromo-2-hydroxypyrimidine is a light yellow crystalline solid with the molecular formula C₄H₃BrN₂O and a molecular weight of 174.98 g/mol . It is characterized by a melting point of approximately 230 °C, at which it decomposes.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O | |
| Molecular Weight | 174.98 g/mol | |
| Appearance | Light yellow to off-white crystalline solid | [2] |
| Melting Point | ~230 °C (decomposes) | [1] |
| CAS Number | 38353-06-9 | |
| Predicted pKa | 7.62 ± 0.10 | [3] |
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the structure of 5-Bromo-2-hydroxypyrimidine is its existence as a pair of tautomers: the enol form (5-Bromo-2-hydroxypyrimidine) and the keto form (5-Bromo-2(1H)-pyrimidinone).[4] This tautomerism is a common feature of 2-hydroxypyrimidines and related heterocycles. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In the solid state and in polar solvents, the more stable tautomer is generally the keto form, 5-Bromo-2(1H)-pyrimidinone, due to favorable intermolecular hydrogen bonding. The IUPAC name for this dominant tautomer is 5-bromo-1H-pyrimidin-2-one.[5]
Caption: Tautomeric equilibrium between the enol and keto forms.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-2-hydroxypyrimidine is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring. In the dominant keto form, the two ring protons (at positions 4 and 6) would appear as distinct signals, likely in the aromatic region of the spectrum. The N-H proton would exhibit a broad signal, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shift of the C2 carbon will be indicative of its bonding environment, being significantly different in the keto (C=O) versus the enol (C-OH) form. The C5 carbon, being directly attached to the bromine atom, will also have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. In the keto tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band in the range of 3200-3400 cm⁻¹. In the enol form, a broad O-H stretching band would be observed around 3200-3600 cm⁻¹, and a C=N stretching vibration would be present. The presence of a strong carbonyl absorption in the experimental IR spectrum confirms the predominance of the keto form in the solid state.[5]
-
Mass Spectrometry (MS): The mass spectrum of 5-Bromo-2-hydroxypyrimidine shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The molecular ion peaks are observed at m/z 174 and 176.[5][6]
Crystallography
The definitive solid-state structure of 5-Bromo-2(1H)-pyrimidinone has been determined by X-ray crystallography (CCDC identifier: 636802). This data provides precise bond lengths and angles, confirming the planar nature of the pyrimidine ring and the predominance of the keto tautomer in the crystalline form. The crystal structure reveals intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which contributes to the stability of the crystal lattice.
Synthesis and Reactivity
Synthesis via Electrophilic Bromination
5-Bromo-2-hydroxypyrimidine is most commonly synthesized by the electrophilic bromination of 2-hydroxypyrimidine. Several methods have been reported, with variations in the brominating agent and reaction conditions.[7][8][9][10]
A widely used laboratory-scale synthesis involves the reaction of 2-hydroxypyrimidine with bromine in an acidic medium. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: General workflow for the synthesis of 5-Bromo-2-hydroxypyrimidine.
Reaction Mechanism:
The bromination of 2-hydroxypyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack by the electron-donating hydroxyl (or oxo) group. The reaction is typically carried out in the presence of an acid, which can protonate the pyrimidine ring and influence the reactivity. The mechanism involves the attack of the electrophile (bromine) on the electron-rich C5 position of the pyrimidine ring, followed by the loss of a proton to restore aromaticity.[11]
Detailed Experimental Protocol:
The following is a representative laboratory-scale protocol for the synthesis of 5-Bromo-2-hydroxypyrimidine, adapted from patented procedures.[8][9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, suspend 2-hydroxypyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Addition of Brominating Agent: While stirring vigorously, add a solution of hydrogen peroxide (as an in-situ source of bromine from HBr) or elemental bromine (1.0-1.2 eq) dropwise to the suspension at a controlled temperature (typically between 0-40 °C).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water to remove any remaining acid and inorganic salts.
-
Purification: The crude 5-Bromo-2-hydroxypyrimidine can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 5-Bromo-2-hydroxypyrimidine stems from the presence of two key functional groups: the bromine atom and the 2-hydroxy (or 2-oxo) group.
-
Reactions at the Bromine Atom: The bromine atom at the C5 position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the C5 position, providing a powerful tool for the synthesis of diverse pyrimidine derivatives.
-
Reactions at the 2-Hydroxy Group: The 2-hydroxy group can be converted to other functional groups. For instance, it can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 5-bromo-2-chloropyrimidine, another important synthetic intermediate.[7][12] The chlorine atom at the 2-position is then readily displaced by various nucleophiles, further expanding the synthetic possibilities.
Applications in Drug Discovery and Development
5-Bromo-2-hydroxypyrimidine is a valuable building block in the synthesis of numerous biologically active compounds. Its derivatives have shown promise as antiviral and anticancer agents.[4]
A prominent example of its application is in the synthesis of Macitentan , an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan, 5-Bromo-2-hydroxypyrimidine serves as a key starting material. It is first converted to 5-bromo-2-chloropyrimidine, which then undergoes a series of reactions, including a Suzuki coupling, to construct the final complex structure of the drug.
Safety and Handling
5-Bromo-2-hydroxypyrimidine is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-hydroxypyrimidine is a cornerstone intermediate in the synthesis of functionalized pyrimidines for pharmaceutical and agrochemical research. Its rich chemistry, centered around the tautomeric equilibrium and the reactivity of its bromine and hydroxyl/oxo functionalities, provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its structure, properties, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of this important molecule, from its fundamental chemical principles to its practical applications, to aid researchers in their scientific endeavors.
References
-
Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
NIST. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Tee, O. S., & Pika, J. (1976). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 54(18), 2942-2949. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
The Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). 5-Bromo-2-Hydroxypyrimidine. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
Changzhou Jintan Maosheng Chemical Plant. (n.d.). 5-Bromo-2-hydroxypyrimidine. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
The University of Manchester. (n.d.). CCDC 938068: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]
-
NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Iowa Research Online. (n.d.). CCDC 2357236: Experimental Crystal Structure Determination. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. 5-Bromo-2-hydroxypyrimidine CAS#: 38353-06-9 [m.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2(1H)-Pyrimidinone, 5-bromo- [webbook.nist.gov]
- 7. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 8. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 10. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
